1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-
Description
Azabicyclo[3.2.2]nonane Core Structure
The azabicyclo[3.2.2]nonane core consists of a nine-membered bicyclic system with bridging carbon and nitrogen atoms. The bridge sizes follow the [3.2.2] notation, indicating three-, two-, and two-carbon bridges connecting the bridgehead atoms. The nitrogen atom occupies position 1 of the bicyclic framework, as denoted by the "1-azabicyclo" prefix. The saturated structure imposes significant ring strain, influencing the compound’s conformational flexibility and reactivity.
The bicyclic system adopts a rigid geometry, with the nitrogen’s lone pair oriented toward the interior of the cage-like structure. This orientation facilitates potential hydrogen-bonding interactions or coordination with metal ions in biological systems. X-ray crystallography data for related azabicyclo compounds suggest that the [3.2.2] system exhibits less puckering compared to smaller bicyclic analogues like azabicyclo[2.2.2]octane.
Substituent Configuration at 7-Position
The 7-position of the azabicyclo[3.2.2]nonane core is substituted with a 3-(5-isoxazolyl)-2-propynyl group. This substituent comprises:
- A linear propynyl spacer (HC≡C–CH2–)
- A 5-isoxazolyl heterocycle (1-oxa-2-aza-cyclopenta-2,4-dienyl)
The propynyl group bridges the bicyclic nitrogen and the isoxazole ring, creating an extended conjugated system. The isoxazole’s 5-position substitution places the oxygen at position 1 and the nitrogen at position 2 relative to the connection point. This arrangement allows for potential π-stacking interactions and hydrogen bond acceptance through the isoxazole’s oxygen atom.
Table 1: Key Structural Features of the 7-Position Substituent
| Component | Structural Details | Bond Angles/Lengths (Typical) |
|---|---|---|
| Propynyl spacer | C≡C bond length: 1.20 Å | C–C≡C angle: 180° |
| Isoxazole ring | N–O distance: 1.36 Å | Ring C–C: 1.34–1.40 Å |
| Bicyclic attachment | C(bicyclic)–C(sp³) bond: 1.54 Å | Torsional freedom: Limited |
Properties
CAS No. |
651314-90-8 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-[3-(1-azabicyclo[3.2.2]nonan-7-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1(5-14-6-8-15-17-14)4-13-11-12-3-2-9-16(13)10-7-12/h6,8,12-13H,2-4,7,9-11H2 |
InChI Key |
INLWFFXONOKTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)C(C2)CC#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a critical step in forming the bicyclic structure of 1-Azabicyclo[3.2.2]nonane. This can be achieved through:
Nucleophilic Substitution: Utilizing nucleophiles to attack electrophilic centers in precursor compounds can lead to the formation of the azabicyclic structure.
Ring Closure Mechanisms: These may involve intramolecular reactions where a linear precursor undergoes cyclization under specific conditions (e.g., heat, solvent choice).
The introduction of the isoxazole and propynyl groups can be accomplished through:
Formation of Isoxazole: This typically involves the condensation of an appropriate aldehyde with hydroxylamine followed by cyclization.
Alkyne Functionalization: The propynyl group can be added via Sonogashira coupling or similar methods that allow for the introduction of alkyne functionalities into aromatic systems.
Use of Catalysts and Reagents
Catalysts play a crucial role in optimizing reaction conditions:
Palladium Catalysts: Often used in cross-coupling reactions to facilitate the introduction of alkyne groups.
Acidic or Basic Conditions: Depending on the reaction type, either acidic or basic conditions may be required to promote cyclization or functional group transformations.
- Data Table: Summary of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization | Nucleophilic substitution, ring closure | Direct formation of bicyclic structure | May require specific conditions |
| Functional Group Transformation | Isoxazole formation, alkyne functionalization | Versatile introduction of functional groups | Complexity in multi-step synthesis |
| Use of Catalysts | Employing palladium or other catalysts | Increased reaction rates and yields | Cost and availability of catalysts |
Recent studies have explored various synthetic routes for similar bicyclic compounds, emphasizing structure-activity relationships that inform the design of new derivatives with enhanced biological activity. For instance, research indicates that modifications at specific positions on the bicyclic framework can significantly influence pharmacological properties, such as antiprotozoal activity against strains like Plasmodium falciparum and Trypanosoma brucei.
The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves a combination of cyclization reactions and functional group transformations that can be optimized through careful selection of reagents and conditions. Ongoing research continues to refine these methods to improve yields and explore new derivatives with potential therapeutic applications.
Chemical Reactions Analysis
Core Bicyclic Framework Construction
-
Beckmann Rearrangement : Bicyclo[2.2.2]octan-2-ones are converted to lactams via Beckmann rearrangement, followed by reduction to yield 2- or 3-azabicyclo[3.2.2]nonanes (e.g., compounds 1 –4 ) .
-
Schmidt Reaction : Alternative lactam formation via Schmidt reaction of bicyclo[2.2.2]octan-2-ones, yielding 3-azabicyclo[3.2.2]nonanes .
Reactivity Patterns and Derivatives
The compound undergoes further functionalization at three reactive sites:
Bicyclic Nitrogen Atom
-
Alkylation/Acylation : The bridgehead nitrogen reacts with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide forms N-methyl derivatives, altering cholinergic receptor affinity.
-
Sulfonylation : Reaction with arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamide derivatives (e.g., compound 18 in ), enhancing antitrypanosomal activity .
Isoxazole Ring
-
Nucleophilic Additions : The isoxazole’s oxygen and nitrogen atoms participate in nucleophilic reactions. For example, hydroxylamine attacks the isoxazole ring to form oxime derivatives.
-
Cycloadditions : The ethynyl group undergoes [2+1] cycloadditions with nitrile oxides to generate fused heterocycles .
Propynyl Linker
-
Hydrogenation : Catalytic hydrogenation reduces the triple bond to a single bond, modifying conformational flexibility .
-
Click Chemistry : The alkyne reacts with azides in Cu-catalyzed Huisgen cycloadditions to form triazole-linked conjugates.
Key Reaction Data
The following table summarizes reaction conditions and outcomes:
Mechanistic Insights and Selectivity
-
Steric Effects : The bicyclic framework imposes steric constraints, directing reactions to the less hindered isoxazole or propynyl sites .
-
Electronic Effects : The electron-deficient isoxazole ring enhances electrophilic substitution at the 4-position.
-
Catalytic Influence : Pd catalysts in coupling reactions favor trans addition, confirmed by NMR analysis .
Biological Correlations
While the focus is on chemical reactivity, select derivatives exhibit pharmacological relevance:
Scientific Research Applications
Synthesis and Structural Characteristics
1-Azabicyclo[3.2.2]nonane is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique chemical properties. The specific derivative, 7-[3-(5-isoxazolyl)-2-propynyl]-, introduces additional functional groups that enhance its biological activity.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- CAS Number : 283-20-5
The synthesis of this compound often involves multi-step reactions that incorporate isoxazole and propynyl groups, leading to derivatives with enhanced pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of 1-azabicyclo[3.2.2]nonane exhibit potent antimicrobial properties, particularly against protozoan pathogens such as Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain synthesized compounds showed significant antiplasmodial activity, with structure-activity relationships suggesting that modifications to the bicyclic structure can enhance efficacy against resistant strains of malaria .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of cognitive disorders and neurodegenerative diseases. It has been shown to modulate nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in neuroprotection and cognitive function. This modulation can potentially aid in the treatment of conditions such as schizophrenia and other cognitive impairments .
Antitumor Properties
Preliminary studies have also suggested that 1-azabicyclo[3.2.2]nonane derivatives may possess antitumor activity. The ability to influence angiogenesis and tissue repair mechanisms positions these compounds as potential candidates for cancer therapeutics .
Study on Antiprotozoal Activity
A significant study published in PubMed focused on the synthesis of various derivatives of 1-azabicyclo[3.2.2]nonane and their evaluation against Plasmodium falciparum and Trypanosoma brucei. The results indicated that some compounds exhibited notable in vivo activity against malaria in mouse models, highlighting their potential as therapeutic agents for treating resistant strains of malaria .
Neuroprotective Mechanisms
In another research effort, compounds derived from 1-azabicyclo[3.2.2]nonane were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures, supporting their use in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs in Nicotinic Receptor Targeting
- TC-1698 (2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane): Structure: Shares the 1-azabicyclo[3.2.2]nonane core but substitutes a pyridyl group at position 2. Activity: Exhibits high affinity for α4β2 nicotinic acetylcholine receptors (Ki = 0.78 nM). The pyridyl group mimics acetylcholine’s cationic head, enhancing receptor binding .
TC-1709 (2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane) :
- Structure : Differs in bicyclo ring size ([3.2.1] vs. [3.2.2]), reducing ring strain.
- Activity : Lower α4β2 affinity (Ki = 2.5 nM) than TC-1698, highlighting the importance of ring conformation .
- Comparison : The [3.2.2] scaffold in the target compound may offer superior conformational stability for receptor interactions compared to [3.2.1] systems.
Bicyclic Systems with Isoxazolyl Substituents
- 3-Azabicyclo[3.2.2]nonane, 3-(4,5-Dihydro-2-oxazolyl)- Hydrobromide: Structure: Similar bicyclic core but with a dihydrooxazolyl substituent. Activity: Not explicitly reported, but the oxazolyl group may modulate solubility (as a hydrobromide salt) and bioavailability . Comparison: The propargyl linker in the target compound could enhance metabolic stability compared to the oxazolyl-hydrobromide derivative.
- Antitumor 4-Aza-2,3-didehydropodophyllotoxin Derivatives: Structure: Include 3-(4-methoxyphenyl)-5-isoxazolyl groups, demonstrating the therapeutic relevance of isoxazole motifs.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Pharmacological Potential: The target compound’s isoxazolyl-propargyl group warrants evaluation for antitumor or neuroactive properties, building on and .
- Synthetic Challenges: Propargyl incorporation may necessitate novel methodologies, as traditional routes (e.g., Stevens rearrangement) focus on simpler substituents .
- Data Limitations : Direct biological data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiprotozoal properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- is with a molecular weight of approximately 215.28 g/mol. The compound features a bicyclic nonane structure with an isoxazole moiety that enhances its reactivity and biological interactions.
Antiprotozoal Activity
Research indicates that derivatives of azabicyclo[3.2.2]nonanes exhibit significant antiprotozoal activity, particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).
- In Vitro Studies : A study demonstrated that various synthesized hybrids of azabicyclo-nonanes showed promising activity against P. falciparum NF54 strain with IC50 values ranging from 0.023 to 0.694 µM, indicating high potency against resistant strains . The presence of specific substituents on the bicyclic structure influenced their efficacy significantly.
- Selectivity : The selectivity index (SI) was also noted to be high for certain compounds, suggesting a favorable therapeutic profile . For instance, compounds with a pyrrolidino substitution exhibited enhanced activity compared to those with piperidino substitutions.
Structure-Activity Relationship (SAR)
The biological activity of 1-Azabicyclo[3.2.2]nonane derivatives can be correlated with their structural characteristics:
| Compound | Substituent | IC50 (µM) against P. falciparum | Selectivity Index |
|---|---|---|---|
| Compound A | 2-Amino-6-methyl | 0.023 | High |
| Compound B | Pyrrolidino | 0.059 | Moderate |
| Compound C | Piperidino | 0.212 | Low |
This table illustrates how modifications in the substituents can lead to varying degrees of biological activity and selectivity against protozoan targets.
Case Study 1: Antimalarial Efficacy
In a study focused on the antimalarial properties of azabicyclo-nonanes, several compounds were synthesized and tested against chloroquine-resistant strains of P. falciparum. The results indicated that certain derivatives not only matched but exceeded the efficacy of established antimalarials like pyrimethamine . Notably, the compound with a specific nitrogen substitution exhibited an IC50 comparable to that of pyrimethamine.
Case Study 2: Antitrypanosomal Activity
Another research effort evaluated the antitrypanosomal activity of azabicyclo-nonanes against Trypanosoma brucei rhodesiense. The study found that specific structural modifications led to compounds with IC50 values ranging from 1.00 to 6.57 µM, demonstrating moderate effectiveness . The findings suggest potential pathways for developing new treatments for sleeping sickness based on these bicyclic structures.
Q & A
What are the key challenges in synthesizing 1-azabicyclo[3.2.2]nonane derivatives, and how can computational methods optimize reaction pathways?
Level: Advanced
Answer:
Synthesis of bicyclic amines like 1-azabicyclo[3.2.2]nonane derivatives often faces challenges in stereochemical control, ring strain management, and regioselectivity during functionalization (e.g., introducing the 5-isoxazolylpropynyl group). Computational tools such as quantum chemical reaction path searches (e.g., density functional theory) can predict transition states and intermediates, identifying energetically favorable pathways . For example, ICReDD’s integrated approach combines computational screening with experimental validation to optimize reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error iterations . Methodological steps include:
Pathway prediction : Use software like Gaussian or ORCA to model cyclization steps.
Kinetic analysis : Calculate activation barriers for competing pathways (e.g., [3+2] vs. [2+2] cycloadditions).
Experimental validation : Apply high-throughput screening under computationally derived conditions.
How can researchers design experiments to resolve contradictions in reported bioactivity data for azabicyclo derivatives?
Level: Advanced
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions, stereochemical impurities, or off-target interactions. A systematic approach includes:
Standardized protocols : Adopt pharmacopeial guidelines for purity assessment (e.g., USP methods for related compounds in bicyclic amines) .
Structure-activity relationship (SAR) studies : Compare analogs like 2-azabicyclo[3.2.1]octane derivatives (e.g., antiproliferative triazoles in ) to isolate structural determinants of activity.
Orthogonal assays : Validate results using multiple techniques (e.g., enzyme inhibition, cell viability, and molecular docking).
What methodologies are recommended for characterizing the stereochemistry of 7-substituted azabicyclo compounds?
Level: Basic
Answer:
Stereochemical characterization of the 7-position requires:
Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) .
NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
X-ray crystallography : Resolve absolute configurations, as demonstrated for related compounds like (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters .
How can statistical design of experiments (DoE) improve the yield of 1-azabicyclo[3.2.2]nonane synthesis?
Level: Basic
Answer:
DoE minimizes experimental runs while optimizing variables (e.g., temperature, catalyst loading, solvent polarity). Steps include:
Factor screening : Identify critical parameters (e.g., reaction time, base strength) via fractional factorial design .
Response surface methodology : Model interactions between factors (e.g., temperature vs. pressure) to maximize yield.
Validation : Confirm optimized conditions in triplicate, as applied in nonane derivative synthesis .
What advanced separation techniques are suitable for isolating 1-azabicyclo[3.2.2]nonane intermediates?
Level: Advanced
Answer:
Complex bicyclic amines often require:
Membrane technologies : Nanofiltration or reverse osmosis for solvent recovery .
Countercurrent chromatography : Separate stereoisomers using biphasic solvent systems .
Supercritical fluid extraction (SFE) : Recover heat-sensitive intermediates without degradation .
How do electronic effects of the 5-isoxazolylpropynyl group influence the reactivity of the azabicyclo scaffold?
Level: Advanced
Answer:
The electron-deficient isoxazole ring and propargyl group alter:
Nucleophilicity : The sp-hybridized propynyl carbon may participate in click chemistry (e.g., Huisgen cycloaddition) .
Ring strain : Strain in the bicyclo[3.2.2] framework enhances susceptibility to ring-opening reactions.
Computational insights : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic attack .
What quality control measures are critical for ensuring batch-to-batch consistency in azabicyclo derivatives?
Level: Basic
Answer:
Key measures include:
In-process controls (IPC) : Monitor reaction progress via FTIR or Raman spectroscopy .
Impurity profiling : Use LC-MS to detect byproducts (e.g., regioisomers or degradation products) .
Stability studies : Assess storage conditions (e.g., hygroscopicity) using accelerated aging tests .
How can researchers leverage existing data on structurally similar compounds (e.g., 2-azabicyclo[3.2.1]octanes) to predict the properties of this derivative?
Level: Advanced
Answer:
Comparative strategies include:
QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with solubility or bioavailability .
Crystallographic databases : Compare packing motifs to predict solid-state stability (e.g., Cambridge Structural Database) .
Bioactivity extrapolation : Use antiproliferative data from triazole-functionalized analogs to guide biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
